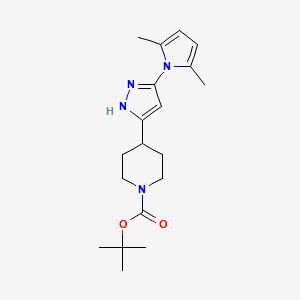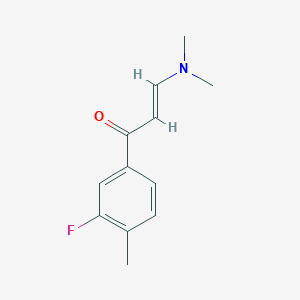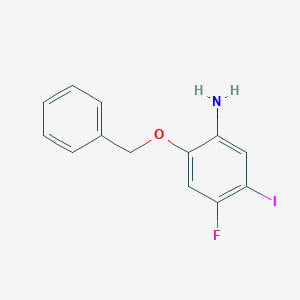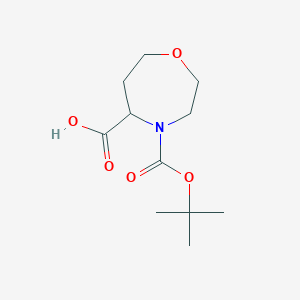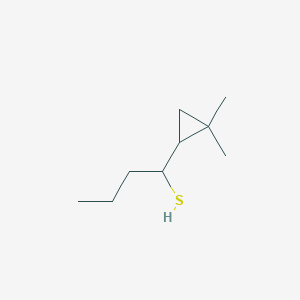
1-(2,2-Dimethylcyclopropyl)butane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropyl)butane-1-thiol is an organic compound with the molecular formula C₉H₁₈S and a molecular weight of 158.31 g/mol It is characterized by the presence of a thiol group (-SH) attached to a butane chain, which is further substituted with a 2,2-dimethylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)butane-1-thiol typically involves the reaction of 2,2-dimethylcyclopropylcarbinol with a suitable thiolating agent under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to yield the desired thiol . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethylcyclopropyl)butane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclopropyl)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)butane-1-thiol primarily involves the reactivity of the thiol group. Thiols are known for their nucleophilicity, allowing them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. For instance, in bioconjugation, the thiol group can form covalent bonds with electrophilic centers in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-thiol: A simpler thiol with a straight-chain structure.
2,2-Dimethylcyclopropylmethanethiol: Similar cyclopropyl substitution but with a different alkyl chain length.
Cyclopropylmethanethiol: Lacks the dimethyl substitution on the cyclopropyl ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)butane-1-thiol is unique due to the presence of both a cyclopropyl ring and a thiol group, which imparts distinct chemical reactivity and potential applications. The 2,2-dimethyl substitution on the cyclopropyl ring adds steric hindrance, influencing the compound’s behavior in chemical reactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)butane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-4-5-8(10)7-6-9(7,2)3/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
FYYNVDFQEPDXBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CC1(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)
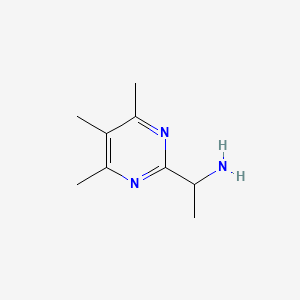

![5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13332494.png)
![(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13332502.png)
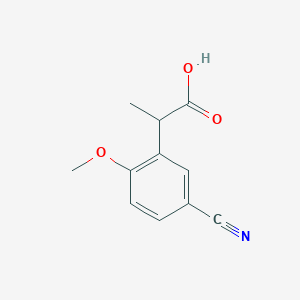
![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
